molecular formula C10H12O3 B186093 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol CAS No. 127264-09-9

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol

Cat. No. B186093
M. Wt: 180.2 g/mol
InChI Key: ZWKJGSFAORXDED-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol” is a chemical compound with the empirical formula C15H13N3O2 . It is a solid substance . The compound has been used in the synthesis of blue-emissive phenanthroimidazole-functionalized target molecules .


Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, it has been synthesized in one-pot reactions . The synthesis involves the use of 2,3-dihydroxybenzoic acid as the initial material . The process includes alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. For example, the crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide), has been reported . The compound has a triclinic crystal structure .


Chemical Reactions Analysis

The compound has been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules . The up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process is dominant in these compounds due to 2ET1 > ES1 .


Physical And Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 267.28 . The compound has been characterized by FT-IR, 1H-NMR, and 13C-NMR spectral techniques .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKJGSFAORXDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599517
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol

CAS RN

127264-09-9
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

BH3.THF (44 mL, 44 mmol, 1 M/THF) was added to a 0° C. solution of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid (3.419 g, 17.6 mmol) in THF (8.8 mL). The reaction was allowed to warm to room temperature and after 2 h, 20 mL H2O was added slowly by syringe. The resulting mixture was extracted with ethyl acetate, the organic portion was washed with brine, and then was dried (Na2SO4), filtered and evaporated. Purification by flash chromatography (ethyl acetate/hexanes) gave the title compound (3.059 g, 99%).
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
3.419 g
Type
reactant
Reaction Step One
Name
Quantity
8.8 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
99%

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